molecular formula C6H6N4 B2696394 1-methyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 19868-88-3

1-methyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B2696394
CAS No.: 19868-88-3
M. Wt: 134.142
InChI Key: RRRIVLVAFKDWCH-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyrazine (CAS Registry Number: 19868-88-3) is a bicyclic heterocyclic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . This compound belongs to a class of fused diazaheterocycles that are of significant interest in medicinal chemistry due to their structural resemblance to purine bases, making them valuable scaffolds in the development of novel biologically active molecules . The core structure serves as a versatile pharmacophore in biomedical research. Pyrazolopyrazine and the analogous pyrazolopyridine cores are extensively investigated for their potential as inhibitors of protein-protein interactions and various enzyme targets. Specific derivatives based on this fused ring system have been designed and synthesized as novel small-molecule inhibitors, demonstrating potent activity in biochemical assays . Furthermore, related pyrazolopyridine compounds have been explored for their antibacterial properties , highlighting the potential of this chemotype in infectious disease research. The 1-methyl substitution at the nitrogen atom is a common feature in research compounds, as it defines the tautomeric form and ensures regiospecificity during synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage this high-purity chemical building block to develop new chemical entities for hit-to-lead optimization campaigns and to explore novel mechanisms of action in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-10-6-5(4-9-10)7-2-3-8-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRIVLVAFKDWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CN=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19868-88-3
Record name 1-methyl-1H-pyrazolo[3,4-b]pyrazine
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Synthetic Methodologies for 1 Methyl 1h Pyrazolo 3,4 B Pyrazine and Its Derivatives

Established Synthetic Pathways for Pyrazolo[3,4-b]pyrazines

The construction of the pyrazolo[3,4-b]pyrazine ring system is often achieved by annelating a pyrazine (B50134) ring onto a pre-existing pyrazole (B372694) core or vice versa. cdnsciencepub.com A common and widely applied method involves the use of 5-aminopyrazole derivatives as key precursors. beilstein-journals.orgnih.gov

Condensation Reactions Utilizing Key Intermediates

Condensation reactions are a cornerstone in the synthesis of pyrazolo[3,4-b]pyrazines. These reactions typically involve the cyclization of a substituted pyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov

A well-established route to pyrazolo[3,4-b]pyrazines involves the reaction of 5-amino-4-nitrosopyrazole derivatives with various methylene-active compounds. beilstein-journals.orgresearchgate.netnih.gov For instance, the reaction of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole with malononitrile (B47326) in a one-pot synthesis yields 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. researchgate.net Similarly, condensation with benzoylacetonitrile (B15868) can produce the corresponding 5-carbonitrile derivative. researchgate.net These reactions often proceed in good yields and provide a versatile entry point to variously substituted pyrazolo[3,4-b]pyrazines. beilstein-journals.org The general mechanism involves the initial reaction of the active methylene (B1212753) compound with the nitroso group, followed by cyclization and dehydration to form the pyrazine ring.

In a specific example, 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid was synthesized by reacting 5-amino-1-ethyl-4-nitrosopyrazole with acetoacetic acid ethyl ester in the presence of sodium ethoxide. prepchem.com This highlights the utility of 5-amino-4-nitrosopyrazoles as key building blocks.

The following table summarizes representative examples of pyrazolo[3,4-b]pyrazines synthesized from 5-amino-4-nitrosopyrazole derivatives.

5-Amino-4-nitrosopyrazole DerivativeReactantProductReference
5-amino-3-methyl-4-nitroso-1-phenylpyrazoleMalononitrile6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile researchgate.net
5-amino-3-methyl-4-nitroso-1-phenylpyrazoleBenzoylacetonitrile1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile researchgate.net
5-amino-1-ethyl-4-nitrosopyrazoleAcetoacetic acid ethyl ester1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid prepchem.com
o-aminonitrosopyrazolesCyclic β-diketonesPyrazolo[3,4-b]pyrazines nih.gov

The condensation of 5-aminopyrazoles with various active methylene compounds is a versatile strategy for constructing the pyrazolo[3,4-b]pyrazine ring. These reactions typically proceed via an initial Michael addition followed by cyclization and aromatization. beilstein-journals.org For example, the reaction of 5-aminopyrazoles with β-ketonitriles in pyridine (B92270) leads to the formation of 1,3,6-trisubstituted pyrazolo[3,4-b]pyrazine-5-carbonitriles. beilstein-journals.org

The choice of the active methylene compound allows for the introduction of diverse substituents onto the pyrazine ring. For instance, using acetoacetic acid ethyl ester can lead to the formation of a methyl group and a carboxylic acid (after hydrolysis) on the pyrazine ring. prepchem.com Similarly, malononitrile introduces an amino and a cyano group. researchgate.net

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods for the synthesis of pyrazolo[3,4-b]pyrazines and their derivatives have been developed. researchgate.netnih.govbeilstein-journals.org These often involve the in-situ generation of a key intermediate, which then undergoes further reaction to form the final product.

For example, the synthesis of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile from 5-amino-3-methyl-4-nitroso-1-phenylpyrazole and malononitrile is a one-pot process. researchgate.net Another notable one-pot strategy involves the reaction of 5-aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) under solvent-free conditions, followed by elimination to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.govbeilstein-journals.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgtandfonline.comresearchgate.netrsc.org Several MCRs have been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to pyrazolo[3,4-b]pyrazines. beilstein-journals.orgresearchgate.net These strategies often utilize 5-aminopyrazoles as a key component.

One such approach involves the three-component reaction of a 5-aminopyrazole, an aldehyde, and a β-diketone or β-ketonitrile. beilstein-journals.orgresearchgate.net For instance, new pyrazolo[3,4-b]pyridine derivatives have been synthesized through a one-pot cyclocondensation of 5-amino-3-aryl-1H-phenylpyrazoles, p-substituted benzoylacetonitriles, and various aldehydes using ammonium (B1175870) acetate (B1210297) as a catalyst. researchgate.net This methodology provides an efficient and atom-economical route to a library of polyfunctionally substituted pyrazolo[3,4-b]pyridines. tandfonline.com

Advanced Derivatization and Functionalization Strategies

The derivatization of the pyrazolo[3,4-b]pyrazine core is crucial for modulating its physicochemical and biological properties. Various functionalization strategies have been employed to introduce a wide range of substituents at different positions of the ring system. researchgate.netnih.gov

The presence of functional groups such as amino, cyano, and carboxylic acid on the pyrazolo[3,4-b]pyrazine scaffold, obtained from the primary synthesis, serves as a handle for further transformations. researchgate.netresearchgate.net For example, a 5-carbonitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride and used in Friedel-Crafts reactions to construct fused ring systems. beilstein-journals.org An acetyl group can undergo condensation reactions with various reagents. nih.gov

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have been utilized for the functionalization of related pyrazolo[3,4-b]pyridine systems and can be conceptually applied to pyrazolo[3,4-b]pyrazines. rsc.org These methods allow for the introduction of aryl, heteroaryl, and amino groups with high efficiency and selectivity.

Introduction of Fused Heterocyclic Moieties (e.g., Thieno, Furo, Selenolo, Pyrimidine (B1678525), Imidazopyrimidine)

The fusion of additional heterocyclic rings onto the pyrazolo[3,4-b]pyrazine core creates complex, polycyclic systems with unique properties. Researchers have developed several strategies to achieve this, often starting from a pre-formed, functionalized pyrazolopyrazine derivative.

A common approach involves the use of ortho-amino ester or ortho-amino carbonitrile derivatives of pyrazolopyrazine as versatile intermediates. For instance, the synthesis of thieno- or furopyrazolopyrazines can be achieved by reacting o-amino-ester derivatives with reagents like 2,5-dimethoxytetrahydrofuran. researchgate.netresearchgate.net These resulting pyrrolyl derivatives serve as platforms for the subsequent construction of fused pyrimidine, pyridine, and pyrazine rings. researchgate.net

Similarly, selenolopyrazolopyrazine systems are accessible through multi-step sequences. A typical route starts with a chloro-pyrazolo[3,4-b]pyrazine carbonitrile, which reacts with selenium in the presence of a reducing agent like sodium borohydride. The resulting intermediate is then alkylated with α-halo alkylating agents. researchgate.net Subsequent intramolecular Thorpe-Ziegler cyclization, promoted by a base such as sodium ethoxide, yields the target 5-amino-selenolo[3,2-e]pyrazolo[3,4-b]pyrazine derivatives. researchgate.netresearchgate.net These amino-selenolopyrazolopyrazines are key precursors for building further fused systems like pyrimidines and imidazopyrimidines. researchgate.net For example, condensation of 5‐amino‐3‐methyl‐1‐phenyl‐1H‐pyrazolo[3,4‐b]selenolo[3,2‐e]pyrazine‐6‐carbonitrile with triethyl orthoformate followed by cyclization with hydrazine (B178648) affords a pyrazolo[3″,4″:5′,6′]pyrazino[2′,3′:4,5] selenolo[3,2‐d]pyrimidine derivative. researchgate.net

The synthesis of pteridines, which contain a fused pyrimidine ring, can be achieved from 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid. jst.go.jp Heating this amino acid with acetic anhydride (B1165640) yields a pyrazolo[4′,3′:5,6]pyrazino[2,3-d] Current time information in Bangalore, IN.unife.itoxazin-5(1H)-one, a key intermediate for synthesizing a variety of substituted pyrazolo[4,3-g]pteridines. jst.go.jp

Table 1: Synthesis of Fused Pyrazolopyrazine Derivatives

Starting Material Reagents Fused Ring System Reference
o-Amino-ester of pyrazolopyrazine 2,5-Dimethoxytetrahydrofuran Thieno or Furo researchgate.netresearchgate.net

Incorporation of Substituted Rings (e.g., Oxadiazolyl, Thiadiazolyl, Imidazothiadiazolyl, Thiazolidinonyl)

The attachment of various heterocyclic substituents to the pyrazolo[3,4-b]pyrazine scaffold is a key strategy for modifying its chemical properties. A range of five-membered heterocyclic rings, including oxadiazoles, thiadiazoles, and their derivatives, have been successfully incorporated.

A frequently employed starting material for these syntheses is a pyrazolopyrazine-5-carbonitrile derivative, such as 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. researchgate.netresearchgate.net This nitrile group can be converted into other functional groups that are amenable to cyclization reactions. For example, the carbonitrile can be transformed into a hydrazide, which is a versatile precursor for constructing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. researchgate.netnih.govnih.gov

To synthesize thiadiazolyl derivatives, the corresponding hydrazide can be reacted with carbon disulfide to form a dithiocarbazate, which is then cyclized. nih.gov Alternatively, reaction with thiosemicarbazide (B42300) followed by cyclization can yield aminothiadiazoles. nih.gov The synthesis of thiazolidinonyl-substituted pyrazolopyrazines can also be achieved from these intermediates. researchgate.netresearchgate.net For instance, a hydrazone derivative of the pyrazolopyrazine can be reacted with thioglycolic acid to construct the thiazolidinone ring. nih.gov The synthesis of more complex systems like imidazothiadiazolyl rings involves multi-step procedures starting from the appropriate pyrazolopyrazine precursor. researchgate.netresearchgate.net

Table 2: Synthesis of Pyrazolopyrazines with Substituted Heterocyclic Rings

Starting Material Key Intermediate Substituted Ring Reference
Pyrazolopyrazine-5-carbonitrile Pyrazolopyrazine-5-carbohydrazide 1,3,4-Oxadiazole researchgate.netresearchgate.net
Pyrazolopyrazine-5-carbonitrile Pyrazolopyrazine-5-carbohydrazide 1,3,4-Thiadiazole researchgate.netresearchgate.net
Pyrazolopyrazine-5-carbonitrile Pyrazolopyrazine-5-carbohydrazide Imidazothiadiazole researchgate.netresearchgate.net
Pyrazolopyrazine-5-carbonitrile Hydrazone derivative Thiazolidinone researchgate.netresearchgate.net

Regioselective Synthesis and Control in Pyrazolopyrazine Annulation

The construction of the core pyrazolo[3,4-b]pyrazine ring system, a process known as annulation, requires careful control to ensure the correct arrangement of atoms, or regioselectivity. The final structure is determined by which nitrogen atoms of the pyrazole ring become part of the newly formed pyrazine ring.

One of the fundamental methods for creating the pyrazolo[3,4-b]pyrazine skeleton involves the cyclocondensation of a 5-aminopyrazole with a 1,2-dicarbonyl compound or its equivalent. The regioselectivity of this reaction can be influenced by the substituents on both reactants and the reaction conditions. For example, the reaction of 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole with β-keto-nitriles like benzoylacetonitrile can lead directly to the formation of a pyrazolo[3,4-b]pyrazine derivative. researchgate.net

Another powerful technique for ring closure is the Thorpe-Ziegler cyclization. This intramolecular reaction typically involves a dinitrile, where a base promotes the cyclization to form an enamino-nitrile, a key step in forming the fused ring. This method has been successfully applied to the synthesis of pyrazolopyrazine derivatives, particularly in the formation of fused selenolopyrazolopyrazines. researchgate.netresearchgate.net

Control of regioselectivity is also critical when annelating a pyrazole ring onto a pre-existing pyrazine or vice versa. cdnsciencepub.com For instance, the treatment of 3-chloro-2-cyanopyrazine with methylhydrazine leads to the formation of a 1-methyl-1H-pyrazolo[3,4-b]pyrazine derivative. nih.gov The outcome of such reactions depends on the relative reactivity of the different nitrogen atoms in the hydrazine derivative and the electrophilic sites on the pyrazine precursor. Gold-catalyzed cyclization of N-propargyl pyrazoles has also been explored, where the substitution pattern on the alkyne can dictate whether a 6-exo-dig or 7-endo-dig cyclization occurs, leading to different fused systems. researchgate.net In contrast, using a strong base like sodium hydride (NaH) can exclusively lead to the 6-exo-dig product. researchgate.net These findings highlight the significant role that catalysts and reagents play in directing the regiochemical outcome of pyrazolopyrazine annulation.

Mechanistic Investigations of Pyrazolopyrazine Formation

Understanding the reaction mechanisms involved in the formation of the pyrazolopyrazine ring system is essential for optimizing existing synthetic routes and designing new ones. Mechanistic studies often employ a combination of experimental techniques, such as control experiments and isotopic labeling, and computational methods like Density Functional Theory (DFT) calculations. researchgate.net

For cyclocondensation reactions, the mechanism generally begins with the initial formation of a Schiff base or enamine intermediate. For example, in the reaction of an aminopyrazole with a dicarbonyl compound, the amino group of the pyrazole attacks one of the carbonyl groups, followed by dehydration. researchgate.net A subsequent intramolecular cyclization occurs when a nitrogen atom from the pyrazole ring attacks the second carbonyl group, leading to a dihydro-pyrazolo[3,4-b]pyrazine intermediate. Aromatization, often through oxidation or elimination, then yields the final product.

In base-catalyzed cyclizations, such as those using tosylhydrazones and terminal alkynes to form pyrazoles, a proposed mechanism involves the initial nucleophilic addition of the deprotonated hydrazone to the alkyne. organic-chemistry.org This is followed by a series of steps including a 1,3-proton shift, cyclization, and final protonation to yield the pyrazole ring. organic-chemistry.org While this example pertains to pyrazole formation, similar principles of nucleophilic attack and intramolecular cyclization govern the annulation of the pyrazine ring onto the pyrazole core.

A plausible mechanism for the formation of related amide-linked pyrazole conjugates involves the condensation of a pyrazole carbaldehyde with an amine to form an imine intermediate. beilstein-journals.org Subsequent oxidation and rearrangement steps lead to the final amide product. beilstein-journals.org These detailed mechanistic insights are crucial for predicting reaction outcomes and controlling the regioselective synthesis of complex heterocyclic systems like this compound.

Spectroscopic and Advanced Structural Elucidation of 1 Methyl 1h Pyrazolo 3,4 B Pyrazine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the detailed structural analysis of pyrazolo[3,4-b]pyrazine derivatives, providing precise information about the molecular framework and the electronic environment of each atom.

The ¹H NMR spectra of pyrazolo[3,4-b]pyrazine analogs provide key information regarding the substitution patterns on the bicyclic core. The protons on the pyrazine (B50134) ring typically appear as singlets or doublets in the aromatic region, with their exact chemical shifts influenced by the nature and position of various substituents. For instance, in a series of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivatives, the methyl groups attached to the core resonate as sharp singlets, often at distinct chemical shifts that confirm their positions. mdpi.com Phenyl group protons typically appear as multiplets in the range of δ 7.3–8.3 ppm. mdpi.com The N-methyl group of the parent compound, 1-methyl-1H-pyrazolo[3,4-b]pyrazine, is expected to produce a characteristic singlet in the aliphatic region. While specific data for the unsubstituted parent compound is not detailed in the reviewed literature, analysis of its analogs provides a clear picture of the expected spectral features.

Interactive Table: ¹H NMR Spectroscopic Data for Selected this compound Analogs Below is a summary of ¹H NMR data for various analogs. You can sort the table by compound or solvent to compare the chemical shifts.

Compound NameSolventProtonChemical Shift (δ ppm)
5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (15)CDCl₃CH₃ (acetyl)2.40
CH₃ (at C3)2.82
CH₃ (at C6)2.93
Phenyl-H7.32–7.56
Phenyl-H8.27–8.31
6-Hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (6a)DMSO-d₆CH₃2.51
Phenyl-H7.38-7.57
Phenyl-H8.08
OH8.43
6-Hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid (8)DMSO-d₆CH₃2.57
Phenyl-H7.33-7.55
Phenyl-H8.12
OH8.38
3,7-Dimethyl-1-phenylpyrazolo[4′,3′:5,6]pyrazino[2,3-d] chem-soc.sicdnsciencepub.comoxazin-5(1H)-one (2)DMSO-d₆CH₃2.03
CH₃2.65
Ar-H6.90–7.30

Data sourced from references mdpi.comjst.go.jp.

¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms in the molecule, including quaternary carbons which are invisible in proton spectra. The chemical shifts of the carbon atoms in the pyrazolo[3,4-b]pyrazine core are sensitive to the electronic effects of substituents. Carbons directly attached to nitrogen atoms are typically shifted downfield. The analysis of ¹³C NMR spectra is crucial for confirming the successful synthesis of target molecules and for distinguishing between potential isomers. mdpi.commdpi.com

Interactive Table: ¹³C NMR Spectroscopic Data for Selected this compound Analogs The following table presents ¹³C NMR data for several analogs. You can filter the data by compound to focus on specific structures.

Compound NameSolventCarbon SignalChemical Shift (δ ppm)
6-Hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (6a)DMSO-d₆CH₃10.99
C (core)114.58
C≡N115.73
Phenyl CH120.28, 129.31
Phenyl CH126.55
C (core)129.01, 137.89, 141.84, 144.48, 160.40
6-Hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid (8)DMSO-d₆CH₃11.76
Phenyl CH, C119.67, 125.59, 129.53
C (core)139.55, 144.77, 165.16
6-(1-Methyl-1H-pyrazol-4-yl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylsulfonyl)-1H-pyrazolo[4,3-b]pyridineDMSO-d₆CH₃38.81
C (core)105.05, 112.00, 115.37, 118.21, 128.34, 133.71, 136.83, 140.73, 141.25, 145.60, 146.16, 146.36, 155.14
Pyrazolyl C129.34, 138.19

Data sourced from references mdpi.commdpi.com.

For complex heterocyclic systems like pyrazolo[3,4-b]pyrazines, one-dimensional NMR spectra can sometimes be ambiguous. Advanced multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unequivocal structure determination. ipb.pt These experiments reveal correlations between nuclei, allowing for the mapping of the entire molecular structure. For example, HMBC is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the fused ring system. chem-soc.si While specific 2D spectral data for this compound itself is not provided in the surveyed literature, the structural elucidation of its complex analogs is routinely confirmed using these advanced methods. chem-soc.siipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns. In the analysis of pyrazolo[3,4-b]pyrazine analogs, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula. mdpi.comjst.go.jp For the parent compound, this compound, the predicted monoisotopic mass is 134.05925 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a compound's elemental composition. HRMS is a standard and definitive method for confirming the identity of newly synthesized this compound analogs. mdpi.comnih.gov

Interactive Table: HRMS Data for this compound Analogs This table compares the calculated and experimentally found exact masses for several analogs, demonstrating the accuracy of the technique.

Compound NameMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)Adduct
3-Chloro-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyrazineC₁₃H₁₁ClN₄O274.0621274.0620[M]⁺
6-(1-Methyl-1H-pyrazol-4-yl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylsulfonyl)-1H-pyrazolo[4,3-b]pyridineC₁₆H₁₃N₈O₂S381.0877381.0891[M+H]⁺
5-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazineC₁₆H₁₂N₈O₂S381.0877381.0976[M+H]⁺
Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-one analogC₁₄H₉ClN₄O₂300.0414300.0412[M]⁺

Data sourced from references chem-soc.simdpi.com and other related studies on pyrazolo[3,4-b]pyrazine analogs.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. oatext.comnih.gov In the context of this compound and its analogs, FT-IR is particularly useful for confirming the presence of substituents introduced during synthesis. For example, the presence of a cyano group (C≡N) is indicated by a sharp absorption band around 2234 cm⁻¹, while carbonyl groups (C=O) in ester or ketone derivatives show strong absorptions in the range of 1667-1750 cm⁻¹. mdpi.comjst.go.jpresearchgate.net The presence of hydroxyl (OH) or amine (NH) groups is revealed by broad or sharp bands in the higher frequency region (3100-3500 cm⁻¹). mdpi.com

Interactive Table: Characteristic FT-IR Absorption Bands for Analogs Explore the table below to see the characteristic vibrational frequencies for different functional groups found in various pyrazolo[3,4-b]pyrazine analogs.

Compound Name / Analog TypeFunctional GroupWavenumber (ν, cm⁻¹)Description
6-Hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (6a)OH3197Hydroxyl stretch
C≡N2234Nitrile stretch
CH aromatic3073Aromatic C-H stretch
6-Hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid (8)OH (acid)3350-2493Carboxylic acid O-H stretch
C=O1667Carbonyl stretch
OH (phenol)3493Phenolic O-H stretch
Pyrazolo[4′,3′:5,6]pyrazino[2,3-d] chem-soc.sicdnsciencepub.comoxazin-5(1H)-one analog (2)C=O1750Lactone carbonyl stretch
C=N1630Imine stretch

Data sourced from references mdpi.comjst.go.jpresearchgate.net.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can gain insights into the electronic structure of conjugated systems, such as the aromatic core of this compound. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic makeup.

For this compound, the UV-Vis spectrum provides information about its π-electron system. The NIST Chemistry WebBook provides spectral data for this compound, showing distinct absorption maxima (λmax). nist.govnist.gov These peaks correspond to specific electronic transitions, typically π → π* transitions in aromatic heterocyclic systems. The intensity of these absorptions, represented by the molar absorptivity (ε), is also a key parameter.

The electronic absorption spectra of related pyrazolo[4,3-e] nist.govnih.govsemanticscholar.org-triazine analogs have also been studied, revealing that substitutions on the core structure can significantly shift the absorption maxima, sometimes into the visible region. nih.govnih.gov Similarly, studies on other complex derivatives, such as 6-N,N-diethyl-3-methyl-1-phenyl-1H-pyrazol[3,4-b]quinoline, demonstrate how the introduction of electron-donating or electron-withdrawing groups can alter the photophysical properties, leading to red shifts in absorption and emission spectra. researchgate.net

Table 1: UV-Vis Spectral Data for this compound

Wavelength (λmax) (nm)Log ε
2384.3
3013.8
3113.7

Data sourced from NIST Chemistry WebBook. nist.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state architecture.

Similarly, the crystal structure of a 1H-pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivative was solved by X-ray diffraction, showing a network of intermolecular interactions involving the phosphoramidate groups. semanticscholar.org These examples underscore the utility of single-crystal X-ray diffraction for confirming molecular structures and understanding the non-covalent forces that govern the supramolecular assembly of these heterocyclic systems.

Table 2: Representative Crystallographic Data for an Analog: 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine

ParameterValue
Chemical FormulaC₁₅H₁₅N₇
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.0858 (4)
b (Å)12.0007 (4)
c (Å)11.5173 (4)
β (°)102.131 (2)
Volume (ų)1496.38 (9)
Z4

Data sourced from a study on a pyrazolo[3,4-b]pyrazine analog. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen for organic compounds) present in a sample. This method serves as a critical check for the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and supports its structural assignment.

In the synthesis of pyrazolo[3,4-b]pyrazine derivatives, elemental analysis is routinely employed for characterization. For example, in the synthesis of novel pyrazolo[3,4-b]pyrazines and pyrazolo[4,3-g]pteridines, researchers report the results of elemental analysis to confirm that the desired products have been obtained. jst.go.jpmdpi.com The results are typically expected to be within ±0.4% of the calculated values to be considered a successful verification of the compound's identity. jst.go.jp

Table 3: Representative Elemental Analysis Data for Pyrazolo[3,4-b]pyrazine Analogs

CompoundMolecular FormulaAnalysis%C%H%N
6-Hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile mdpi.comC₁₃H₉N₅OCalculated62.153.6127.87
Found62.303.5027.72
6-Hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid mdpi.comC₁₃H₁₀N₄O₃Calculated57.783.7320.73
Found57.663.8820.56
3,7-Dimethyl-1-phenylpyrazolo[4′,3′:5,6]pyrazino[2,3-d] nih.govsigmaaldrich.comoxazin-5(1H)-one jst.go.jpC₁₅H₁₁N₅O₂Calculated61.433.7823.88
Found61.693.0823.58

Computational and Theoretical Investigations of 1 Methyl 1h Pyrazolo 3,4 B Pyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic behavior of 1-methyl-1H-pyrazolo[3,4-b]pyrazine, offering a deep understanding of its structure and reactivity.

For the parent pyrazolo[3,4-b]pyridine scaffold, which is structurally related to pyrazolo[3,4-b]pyrazine, the potential for annular prototropic tautomerism exists when the pyrazole (B372694) nitrogen is unsubstituted. mdpi.com This results in two possible forms: the 1H- and 2H-isomers. mdpi.com Computational studies on pyrazolo[3,4-b]pyridines have shown that the 1H-tautomer is considerably more stable than the 2H-tautomer. mdpi.com Specifically, AM1 calculations indicated a stability difference of 37.03 kJ/mol (nearly 9 kcal/mol) in favor of the 1H-tautomer. mdpi.com This preference is often attributed to factors like aromaticity and electronic distribution within the bicyclic system. In the solid state and polar solvents, the 1H tautomer is generally favored due to its enhanced capacity for hydrogen bonding and greater thermodynamic stability.

However, in the case of this compound, the presence of the methyl group at the N1 position of the pyrazole ring prevents this tautomeric equilibrium. The substitution effectively "locks" the molecule into the 1H-isomer form, eliminating the possibility of a proton shift to the N2 position. Therefore, the analysis of tautomeric equilibria is not applicable to the N-methylated compound itself, but the inherent stability of the 1H-scaffold on which it is built is a key feature of its structure.

Molecular orbital (MO) analysis is critical for understanding the electronic behavior and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. rsc.org

While specific DFT calculations for this compound are not widely published, studies on structurally analogous compounds like pyrazolo[3,4-d]pyrimidine-thiones and other pyridine-fused heterocycles provide valuable insights. researchgate.netresearchgate.net For instance, DFT calculations (B3LYP/6-31G(d,p)) on pyrazolo[3,4-d]pyrimidine-thione derivatives reveal how substituents influence the HOMO and LUMO energy levels. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations to predict reactive sites for both electrophilic and nucleophilic attacks. rsc.orgresearchgate.net In these maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For the pyrazolo[3,4-b]pyrazine core, the nitrogen atoms of the pyrazine (B50134) ring are expected to be regions of high negative potential.

The following table shows representative quantum chemical descriptors calculated for a related pyrazolo[3,4-b]pyridine derivative, illustrating the type of data obtained from such analyses. rsc.org

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.152
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.157
ΔE (Energy Gap)LUMO-HOMO Energy Difference (ELUMO - EHOMO)3.995
Hardness (η)(ELUMO - EHOMO) / 21.998
Softness (S)1 / (2η)0.250

Molecular Modeling and Simulation Studies

Molecular modeling techniques extend beyond quantum mechanics to simulate how a molecule behaves and interacts with other molecules, which is particularly relevant for predicting its potential as a therapeutic agent.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. For derivatives of the pyrazolo[3,4-b]pyrazine scaffold, docking studies have been performed to explore their potential as inhibitors of various enzymes, such as kinases. nih.govjapsonline.com

For example, in studies of related pyrazolo[3,4-b]pyridine derivatives as inhibitors of Glycogen (B147801) Synthase Kinase 3 (GSK-3), molecular docking was used to rationalize the structural basis for their inhibitory activity and selectivity. nih.gov Similarly, docking simulations of pyrazolo[3,4-d]pyrimidine derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2) helped to elucidate the binding mode, showing key hydrogen bond interactions with residues like Leu83. rsc.org Although no specific docking studies for this compound have been reported, its structure suggests it could be investigated as a ligand for various protein targets, with the nitrogen atoms of the pyrazine and pyrazole rings potentially acting as hydrogen bond acceptors.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. scribd.com The this compound molecule consists of a fused bicyclic pyrazolo-pyrazine ring system, which is inherently planar and rigid. Crystallographic studies of analogous compounds confirm the essential planarity of the pyrazolo[3,4-b]pyrazine framework. This rigidity means that the core structure has very limited conformational flexibility.

The primary source of conformational variation in this compound is the rotation of the methyl group attached to the N1 nitrogen atom. Theoretical studies on methylated heterocyclic compounds suggest that the energy barrier for the rotation of such a methyl group is typically very low. researchgate.net This implies that at room temperature, the methyl group in this compound would be in nearly free rotation, and the molecule's conformational energy landscape would be characterized by very shallow minima and low barriers, corresponding to the different rotational positions of the methyl protons relative to the bicyclic ring.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Development

QSAR and QSPR are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ijournalse.orgresearchgate.net These models are powerful tools in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures.

The development of a QSAR/QSPR model for derivatives of this compound would involve several key steps:

Data Set Assembly : A collection of structurally related pyrazolo[3,4-b]pyrazine derivatives with experimentally measured biological activity or a specific property is required. japsonline.com

Descriptor Calculation : For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, are calculated. These can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.netijournalse.org

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that correlates the descriptors with the observed activity or property. researchgate.netresearchgate.net

Validation : The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation. nih.gov

Studies on pyrazine and pyrazolo[3,4-b]pyridine derivatives have successfully employed these methods. nih.govijournalse.orgresearchgate.net For instance, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been used to understand the structure-activity relationships of pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors, providing contour maps that show where steric bulk or electrostatic charge is favorable or unfavorable for activity. nih.gov

A QSPR study on pyrazine derivatives identified key descriptors related to their odor thresholds, as shown in the illustrative table below. ijournalse.org

Descriptor TypeExample DescriptorInformation Encoded
ElectronicDipole Moment (μ)Polarity and charge distribution
Quantum ChemicalEnergy of LUMO (ELUMO)Electron-accepting ability
TopologicalWiener Index (W)Molecular branching and size
ConstitutionalMolecular Weight (MW)Size of the molecule
GeometricalMolecular Surface AreaMolecular shape and size

Such models, if developed for this compound derivatives, could accelerate the discovery of new compounds with desired biological activities.

In Silico Pharmacokinetic (PK) Prediction (Excluding Clinical Parameters)

Computational, or in silico, methods are pivotal in modern drug discovery for predicting the pharmacokinetic profile of new chemical entities. These predictive studies for this compound and its derivatives focus on their absorption, distribution, metabolism, and excretion (ADME) properties. Such predictions help in the early-stage identification of compounds with potentially favorable drug-like characteristics, thereby guiding synthetic efforts and reducing later-stage attrition. The pyrazolo[3,4-b]pyridine ring system, a related scaffold, has been a key structure in drug discovery, indicating the importance of understanding the ADME profile of such heterocyclic systems. researchgate.net

Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the drug that reaches systemic circulation. In silico models assess this by predicting physicochemical properties and absorption characteristics.

Physicochemical Properties and Drug-Likeness: The assessment of oral bioavailability often begins with evaluating compliance with established "drug-likeness" rules, such as Lipinski's rule of five. Studies on various derivatives of the parent scaffold, including pyrazolo[1,5-a]pyrimidines and 1H-pyrazolo[3,4-b]pyrazine derivatives, have shown that these compounds generally fall within the acceptable ranges for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.comnih.gov For instance, a series of 1H-pyrazolo[3,4-b]pyrazin-3-amines and their 3-methyl analogues showed favorable calculated parameters and were compliant with the Lipinski rule-of-five. nih.gov These foundational properties suggest a good potential for oral absorption.

Gastrointestinal (GI) Absorption: Following the initial physicochemical assessment, the prediction of gastrointestinal absorption is a key step. Computational models predict that derivatives of the this compound scaffold generally exhibit a high probability of gastrointestinal absorption. mdpi.comuff.brekb.eg This is a crucial factor for achieving adequate oral bioavailability. For example, in silico studies on a series of 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives indicated a high probability of GI absorption. uff.br

Oral Bioavailability (F%): While direct prediction of the oral bioavailability percentage (F%) for the parent compound is not widely published, data from preclinical studies of its derivatives provide valuable insights. A highly potent and selective mGluR5 negative allosteric modulator, PF-470, which is a complex derivative of this compound, was found to be orally bioavailable. nih.gov Another study on a pyrazolopyrazine-based allosteric SHP2 inhibitor, TK-642, also demonstrated favorable oral bioavailability with an F value of 42.5% in preclinical models. nih.gov These findings suggest that the core scaffold is conducive to achieving good oral exposure.

Table 1: In Silico Oral Bioavailability Profile of Pyrazolo[3,4-b]pyrazine Derivatives

Parameter Predicted Outcome for Derivatives Implication for Oral Bioavailability
Lipinski's Rule of Five Generally Compliant mdpi.comnih.gov Good drug-like properties, favorable for absorption.
Gastrointestinal (GI) Absorption High Probability mdpi.comuff.brekb.eg Suggests efficient absorption from the gut.
P-glycoprotein (P-gp) Substrate Predicted to be non-substrates uff.br Low probability of active efflux from intestinal cells, aiding absorption.
Oral Bioavailability (F%) in vivo Moderate to High (e.g., 35-42.5%) nih.govresearchgate.net The scaffold supports good systemic exposure after oral dosing.

The stability of a compound in plasma is a key determinant of its half-life and duration of action. Both enzymatic and chemical degradation can occur in plasma. In silico and in vitro studies on derivatives of this compound have been conducted to predict their stability.

Table 2: Predicted and Observed Stability of Pyrazolo[3,4-b]pyrazine Derivatives

Assay Observation for Derivatives Reference
Plasma Stability Can be outstanding, but is substituent-dependent. researchgate.net
Liver Microsomal Stability Moderate to high, can be a point for optimization. researchgate.netacs.org
In vivo Clearance Can be high for certain derivatives, indicating metabolic lability. researchgate.netacs.org

Cytochrome P450 (CYP) enzymes are the primary enzymes involved in the metabolism of most drugs. mdpi.com Inhibition of these enzymes by a new chemical entity can lead to drug-drug interactions (DDIs). Therefore, profiling compounds for their potential to inhibit major CYP isoforms is a critical component of preclinical safety assessment. The key isoforms typically screened include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com

In silico and in vitro studies on various pyrazole-containing heterocyclic compounds, including derivatives of this compound, have been performed to assess their CYP inhibition profiles. Studies on pyrazolo[1,5-a]pyrimidines predicted the inhibition of some CYP isoforms. mdpi.com For a specific imidazo[4,5-b]pyridine-based kinase inhibitor, it was found that the compound did not significantly inhibit the major cytochrome P450 isoforms, with all IC50 values being greater than 10 μM, which is a desirable outcome. acs.org This indicates that the broader class of N-heterocycles does not uniformly inhibit these enzymes and that specific substitution patterns determine the inhibitory potential. While specific inhibitory data for the parent this compound is scarce, the available information on its derivatives suggests a low to moderate risk of CYP-mediated DDIs, which can often be mitigated through structural modifications. researchgate.net

Table 3: Cytochrome P450 Inhibition Profile for Related Heterocyclic Compounds

CYP Isoform Predicted/Observed Inhibition by Derivatives Implication
CYP1A2 IC50 > 10 µM acs.org Low potential for interaction with substrates of this isoform.
CYP2C9 IC50 > 10 µM acs.org Low potential for interaction with substrates of this isoform.
CYP2C19 IC50 > 10 µM acs.org Low potential for interaction with substrates of this isoform.
CYP2D6 IC50 > 10 µM acs.org Low potential for interaction with substrates of this isoform.
CYP3A4 IC50 > 10 µM acs.org Low potential for interaction with substrates of this major metabolic pathway.

Pharmacological and Biological Activity Profiling of 1 Methyl 1h Pyrazolo 3,4 B Pyrazine Derivatives Preclinical Studies

Anti-Cancer and Anti-Proliferative Activity

The pyrazolo[3,4-b]pyrazine scaffold has proven to be a valuable template for the design of novel anti-cancer agents. nih.govresearchgate.net Derivatives have shown promising activity against various cancer cell lines, with mechanisms of action that include the induction of apoptosis and modulation of the cell cycle.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2, HEp-2)

Numerous studies have documented the cytotoxic effects of 1-methyl-1H-pyrazolo[3,4-b]pyrazine derivatives against a panel of human cancer cell lines. For instance, certain pyrazolo[3,4-b]pyrazine derivatives have demonstrated significant inhibitory activity against the MCF-7 breast cancer cell line. nih.gov Specifically, compounds with 4-Cl and 3,4-dimethoxy substitutions on a phenyl ring attached to the pyrazole (B372694) moiety displayed high inhibitory activity against MCF-7 cells, with IC50 values of 2.29 and 2.22 µM, respectively. nih.gov

Other research has highlighted the potent cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives, a related class of compounds, against MCF-7 cells. globalresearchonline.net In one study, compounds 3b , 3c , and 4a exhibited very high activity with an IC50 of 0.03 µM. globalresearchonline.net Furthermore, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govacs.orgresearchgate.nettriazolo[1,5-c]pyrimidine derivatives have shown potent cytotoxic activities against MCF-7, HCT-116, and HepG-2 cell lines. rsc.org Compounds 14 and 15 from this series were particularly effective against the HCT-116 cell line, with IC50 values of 6 and 7 nM, respectively. rsc.org

A series of novel 1H-pyrazolo[3,4-b]pyridine derivatives also showed significant anti-proliferative activity. nih.gov Compound 9a was highly active against Hela cells (IC50 = 2.59 µM), while compound 14g was effective against MCF-7 and HCT-116 cells (IC50 = 4.66 and 1.98 µM, respectively). nih.gov

The following table summarizes the in vitro cytotoxic activity of selected pyrazolo[3,4-b]pyrazine and related derivatives.

Table 1: In Vitro Cytotoxicity of Pyrazolo[3,4-b]pyrazine and Related Derivatives

Mechanistic Studies of Anti-Cancer Action (e.g., Apoptosis Induction, Cell Cycle Progression Modulation)

Investigations into the mechanisms underlying the anti-cancer effects of this compound derivatives have revealed their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.

For instance, certain pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle at different phases. nih.gov Compound 9a caused cell cycle arrest at the S phase in Hela cells, while compound 14g led to G2/M phase arrest in MCF-7 cells and S phase arrest in HCT-116 cells. nih.gov Furthermore, both compounds were found to induce significant levels of early and late apoptosis in their respective target cell lines. nih.gov The anti-cancer activity of these compounds is attributed to their ability to inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and/or CDK9. nih.gov

Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgresearchgate.nettriazine derivatives have been shown to induce apoptosis in cancer cells, which is the direct cause of their cytotoxic activity. mdpi.com

Preclinical In Vivo Anti-Tumor Efficacy in Xenograft Models (e.g., Human Glioma Xenograft Model)

The anti-tumor potential of this compound derivatives has been further validated in preclinical in vivo models. A notable example is a potent and selective FGFR kinase inhibitor from the 1H-pyrazolo[3,4-b]pyridine series, compound 7n , which demonstrated significant antitumor activity in an H1581 xenograft model driven by FGFR1. nih.govscispace.com Another pyrazolo[3,4-b]pyridine derivative, compound 31 , which acts as a potent Mps1 inhibitor, showed good antitumor efficacy in an MDA-MB-468 xenograft model with no apparent toxicity. researchgate.net

Anti-Inflammatory Activity

In addition to their anti-cancer properties, derivatives of this compound have also been explored for their anti-inflammatory potential. nih.govresearchgate.net

In Vitro Modulation of Inflammatory Markers and Pathways

Preclinical studies have shown that certain pyrazolo[3,4-b]pyrazine derivatives can modulate inflammatory pathways. For example, some derivatives have been identified as potent inhibitors of serum and glucocorticoid regulated kinase 1 (SGK1), a protein kinase involved in inflammatory processes. nih.govgoogle.com The inhibition of p38α, a key regulator of inflammatory cytokines like TNF-α and IL-1, is another mechanism through which these compounds exert their anti-inflammatory effects. url.edu

Preclinical In Vivo Anti-Inflammatory Efficacy

The anti-inflammatory effects of pyrazolo[3,4-b]pyrazine derivatives have been demonstrated in in vivo models of inflammation. In a carrageenan-induced paw edema test in rats, a standard model for acute inflammation, several newly synthesized pyrazolo[4,3-g]pteridines, which are structurally related to pyrazolo[3,4-b]pyrazines, showed significant anti-inflammatory activity. jst.go.jp Notably, compound 11 and derivatives 7f and 8b exhibited activity comparable to the reference drug, indomethacin. jst.go.jp Another study found that the 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (15 ) showed high anti-inflammatory activity, comparable to indomethacin. nih.gov

The following table summarizes the in vivo anti-inflammatory activity of selected pyrazolo[3,4-b]pyrazine and related derivatives.

Table 2: Preclinical In Vivo Anti-Inflammatory Activity

Anti-Infective Activity

Derivatives of the heterocyclic compound this compound have demonstrated a wide range of anti-infective properties in preclinical evaluations, showing potential against various pathogens.

Anti-bacterial Activity Spectrum and Potency

Numerous studies have highlighted the antibacterial potential of this compound derivatives. These compounds have been tested against a variety of both Gram-positive and Gram-negative bacteria.

One study reported that certain pyrazolo[3,4-b]pyrazine derivatives exhibited significant activity against anaerobic bacteria, while showing lower activity against aerobic bacteria. nih.gov For instance, some of these compounds demonstrated notable tuberculostatic activity, with Minimum Inhibitory Concentration (MIC) values ranging from 22-100 µg/cm³. nih.gov

In another study, a series of newly synthesized pyrazolo[3,4-b]pyrazine derivatives were screened for their antibacterial activity. ekb.eg Several compounds showed good to excellent activity against both Gram-positive and Gram-negative bacteria. ekb.eg Notably, one derivative displayed higher antibacterial activity against Staphylococcus aureus than the reference drug, streptomycin. ekb.eg This same compound also exhibited very high activity against Bacillus cereus and Pseudomonas aeruginosa, and high activity against Escherichia coli. ekb.eg Conversely, some derivatives were active against Gram-positive bacteria but showed no activity against Gram-negative strains. ekb.eg

Further research into pyrazolo[4,3-g]pteridines, which are derived from a pyrazolo[3,4-b]pyrazine core, revealed that all tested compounds possessed moderate to good antibacterial activities against Gram-positive species like S. aureus and B. cereus. jst.go.jp However, none of the tested compounds in this particular study showed activity against the Gram-negative bacteria E. coli and P. aeruginosa. jst.go.jp The potency of these derivatives was found to be influenced by the type of substituent at the N-6 position of the pteridine (B1203161) ring. jst.go.jp For example, a derivative with a 4-nitrophenyl group was found to be as potent as chloramphenicol (B1208) against S. aureus. jst.go.jp

Additionally, pyrazolo[3,4-b]pyridine derivatives, a closely related class of compounds, have also been evaluated for their antibacterial properties. A series of these compounds displayed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com

It has also been reported that spiro-4-methyl-piperazin-1,1-1H-pyrazolo[3,4-b]pyrazin-3-ylamine chloride, an ammonium (B1175870) salt of a pyrazine (B50134) derivative, is a potent tuberculostatic compound. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/DerivativeBacterial Strain(s)Activity/Potency (MIC)Reference(s)
Pyrazolo[3,4-b]pyrazine derivativesAnaerobic bacteriaElevated activity nih.gov
Pyrazolo[3,4-b]pyrazine derivativesAerobic bacteriaLow activity nih.gov
Pyrazolo[3,4-b]pyrazine derivativesTuberculostaticMIC: 22-100 microg/cm3 nih.gov
Derivative 16 (unspecified)Staphylococcus aureusHigher than streptomycin ekb.eg
Derivative 16 (unspecified)Bacillus cereus, Pseudomonas aeruginosaVery high activity ekb.eg
Derivative 16 (unspecified)Escherichia coliHigh activity ekb.eg
Derivative 8b (unspecified)Gram-positive bacteriaActive ekb.eg
Derivative 8b (unspecified)Gram-negative bacteriaNo activity ekb.eg
Pyrazolo[4,3-g]pteridine derivativesS. aureus, B. cereusModerate to good activity jst.go.jp
Pyrazolo[4,3-g]pteridine derivativesE. coli, P. aeruginosaNo activity jst.go.jp
Spiro-4-methyl-piperazin-1,1-1H-pyrazolo[3,4-b]pyrazin-3-ylamine chlorideTuberculostaticPotent mdpi.com

Anti-fungal Activity Spectrum and Potency

The antifungal potential of this compound derivatives has been a subject of significant investigation. Several studies have reported promising results against various fungal pathogens.

In one study, a number of synthesized pyrazolo[3,4-b]pyrazine derivatives were evaluated for their antifungal activity. ekb.eg Notably, three of these derivatives exhibited higher antifungal activity than the reference drug, clotrimazole. ekb.eg One specific derivative showed higher activity against Aspergillus flavus than clotrimazole. ekb.eg Another derivative demonstrated higher activity against Candida albicans compared to the same reference drug. ekb.eg

Further research has shown that certain derivatives of pyrazolo[3,4-b]pyrazines possess antifungal properties. researchgate.net Some newly synthesized pyrazolo[3,4-b]pyrazines and related heterocycles were evaluated, and some of the prepared compounds showed modest antifungal activity. researchgate.net The synthesis and evaluation of indenopyrazolo[3,4-b]pyrazin-5-one derivatives also revealed antifungal activity in selected compounds. nih.gov

A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which are structurally related to the core compound, were synthesized and tested against phytopathogenic fungi. mdpi.com Some of these compounds exhibited moderate antifungal activities, with a few showing more than 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, which was better than the commercial fungicides carboxin (B1668433) and boscalid. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound/DerivativeFungal Strain(s)Activity/PotencyReference(s)
Pyrazolo[3,4-b]pyrazine derivative (unspecified)Aspergillus flavusHigher than clotrimazole ekb.eg
Pyrazolo[3,4-b]pyrazine derivative (unspecified)Candida albicansHigher than clotrimazole ekb.eg
Indenopyrazolo[3,4-b]pyrazin-5-one derivativesNot specifiedAntifungal activity nih.gov
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamidesGibberella zeae>50% inhibition at 100 µg/mL mdpi.com

Anti-parasitic Activity (e.g., against Leishmania)

Preclinical studies have indicated that derivatives of this compound hold promise as antiparasitic agents. Research has highlighted their potential activity against parasites such as Leishmania.

Some newly synthesized pyrazolo[3,4-b]pyrazines and related heterocycles were specifically evaluated for their antiparasitic activities. researchgate.net While the specific outcomes against Leishmania were not detailed in the abstract, the study points to the potential of this class of compounds in antiparasitic drug discovery. Further supporting this, the pyrazolo[3,4-b]pyrazine scaffold is recognized for its antiparasitic activity in the broader scientific literature. researchgate.net

Anti-viral Activity

The antiviral potential of this compound derivatives has also been noted in scientific literature. Certain derivatives of this heterocyclic system have been reported to possess antiviral activities. ekb.egresearchgate.net However, detailed preclinical studies focusing specifically on the antiviral spectrum and potency of this compound derivatives are not extensively available in the provided search results. The existing literature suggests that this is a recognized but perhaps less explored area of their biological activity profile.

Central Nervous System (CNS) Modulatory Activity

Derivatives of this compound have been investigated for their ability to modulate the central nervous system, with a particular focus on their interaction with metabotropic glutamate (B1630785) receptors (mGluRs).

A novel series of pyrazolopyrazines were identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). acs.org Through systematic structure-activity relationship (SAR) studies, a lead compound, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470), was discovered. acs.orgucsd.edu This compound was found to be a highly potent, selective, and orally bioavailable mGluR5 NAM. acs.org

In a preclinical model of Parkinson's disease, PF470 demonstrated robust efficacy in reducing L-DOPA-induced dyskinesia in nonhuman primates. acs.org This highlights the potential of this compound derivatives in the development of treatments for neurological disorders.

Furthermore, a related series of compounds, 5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-ones, were initially identified as mGluR5 positive allosteric modulators (PAMs). nih.gov However, further investigation led to the discovery of a selective mGluR3 NAM from this series, which demonstrated antidepressant and anxiolytic activity in rodent models. nih.gov This indicates that the broader pyrazolopyrazine scaffold can be chemically modified to achieve selective modulation of different mGluR subtypes, offering potential therapeutic avenues for a range of CNS disorders.

Table 3: CNS Modulatory Activity of Selected this compound Derivatives

Compound/DerivativeTargetActivityPotential ApplicationReference(s)
1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)mGluR5Negative Allosteric Modulator (NAM)Parkinson's disease (L-DOPA-induced dyskinesia) acs.orgucsd.edu
5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-onesmGluR3Negative Allosteric Modulator (NAM)Depression, Anxiety nih.gov

Anticonvulsant Activity Assessment (Preclinical Models)

Derivatives of this compound have demonstrated notable anticonvulsant properties in preclinical studies. A series of newly synthesized pyrazolo[3,4-b]pyrazines were evaluated for their anticonvulsant activity. researchgate.net Certain compounds, at a dose of 10 mg/kg, showed very significant anticonvulsant activity by increasing the latency time of pentylenetetrazol (PTZ)-induced tonic seizures. researchgate.net The anticonvulsant effects of these derivatives were often assessed using maximal electroshock (MES) and PTZ-induced seizure models in mice. sci-hub.seresearchgate.net Some compounds have shown potent activity in these tests, indicating their potential as antiepileptic agents. sci-hub.seresearchgate.net The structure-activity relationship (SAR) of these derivatives suggests that specific substitutions on the pyrazolopyrazine core are crucial for their anticonvulsant effects.

Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulation

A significant area of research has focused on the development of this compound derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). nih.govacs.org Starting from a high-throughput screening hit, systematic structure-activity relationship (SAR) studies led to the discovery of highly potent and selective mGluR5 NAMs. researchgate.netnih.govacs.org One such compound, PF470, was identified as a highly potent, selective, and orally bioavailable mGluR5 NAM. nih.govacs.org These NAMs are being investigated for their potential in treating various neurological and psychiatric disorders. nih.govh1.co

Preclinical Efficacy in Neurological Disease Models

The therapeutic potential of this compound derivatives has been evaluated in preclinical models of neurological diseases, particularly in the context of Parkinson's disease. One of the lead compounds, a potent mGluR5 NAM, demonstrated significant efficacy in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-rendered Parkinsonian nonhuman primate model of L-DOPA-induced dyskinesia (PD-LID). nih.govacs.orgresearchgate.net This finding highlights the potential of these compounds to address the motor complications associated with long-term L-DOPA therapy in Parkinson's disease patients. nih.gov

Enzyme and Receptor Inhibition Studies

The inhibitory activity of this compound derivatives has been explored against a range of enzymes and receptors, demonstrating their diverse pharmacological profile.

Protein Kinase Inhibition

Derivatives of the pyrazolo[3,4-b]pyridine scaffold, a related chemical structure, have been identified as potent inhibitors of several protein kinases. These include cyclin-dependent kinases (CDK1, CDK2), glycogen (B147801) synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRK). researchgate.netrsc.org For instance, certain 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against human GSK-3α. mdpi.com The introduction of a nitrogen atom at the 6-position of the pyrazolo[3,4-b]pyridine ring system led to a significant enhancement in GSK-3 inhibition. researchgate.net Furthermore, substituted 5-(pyrazin-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of constitutively activated Tyrosine Kinase-Like (TKL) and CMGC protein kinase family members. google.com

Tyrosinase Inhibition

While direct studies on this compound and tyrosinase inhibition are limited, related pyrazole derivatives have shown promise in this area. researchgate.net For example, a pyrazole derivative, 3-benzofuran-2-yl-5-(4-dimethylamino-naphthalene-1-yl)-4,5-dihydropyrazole-1-carboxylate-(4-chloro-phenyl)-amide, exhibited high inhibitory activity against the tyrosinase enzyme. researchgate.net The potential for pyrazolo[3,4-b]pyridine compounds to act as tyrosinase inhibitors is also being explored. researchgate.net

HIV-1 Reverse Transcriptase Inhibition

Derivatives of the 1H-pyrazolo[3,4-b]pyridine system have been shown to possess inhibitory activity against the HIV-1 enzyme reverse transcriptase (RT). researchgate.netnih.gov This suggests that the pyrazolopyrazine scaffold could serve as a template for the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Adenosine (B11128) Receptor Modulation

Derivatives of the pyrazolopyridine class, which are structurally related to pyrazolopyrazines, have been extensively studied for their interaction with adenosine receptors. rsc.orgrsc.org Research has focused on the development of antagonists for the A1 and A2A adenosine receptors.

One area of investigation involves substituted pyrazolo[3,4-b]pyridines as human A1 adenosine antagonists. rsc.org The chirality of these compounds has been shown to be a critical factor in their affinity for the A1 receptor, with the (R)-enantiomer typically exhibiting higher affinity. rsc.org

Furthermore, pyrazolo[3,4-b]pyridones have been synthesized and evaluated as selective A1 adenosine receptor antagonists. rsc.org Certain compounds within this series demonstrated good affinity and selectivity for the A1 receptor, while others showed a preference for the A2A receptor. rsc.org Notably, an arylamino derivative displayed high affinity and selectivity for the A3 adenosine receptor. rsc.org

In the quest for treatments for Parkinson's disease, novel dual adenosine A2A and A1 receptor antagonists with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core have been discovered. mdpi.com One particular compound from this series, 11o , exhibited high binding affinities and full antagonism for both the human A2A and A1 receptors. mdpi.com This compound also demonstrated favorable pharmacokinetic properties and a good safety profile in preclinical models. mdpi.com

Table 1: Adenosine Receptor Binding Affinities of Compound 11o mdpi.com

ReceptorKi (nM)IC50 (nM)
hA2A13.3136
hA15598.8
hA2B400-
hA31050-
Data sourced from MDPI mdpi.com

Selectivity Profiling Against Related Biological Targets

The selectivity of pyrazolo[3,4-b]pyrazine derivatives is a crucial aspect of their pharmacological profiling. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov The standout compound, 15y , demonstrated an IC50 value of 0.2 nM for TBK1 and exhibited good selectivity when tested against a panel of 31 other kinases. nih.gov

Similarly, pyrazolo[3,4-b]pyridine-based compounds have been investigated as inhibitors of Monopolar spindle kinase 1 (Mps1). researchgate.net A representative compound, 31 , showed strong inhibitory potency against Mps1 with an IC50 value of 2.596 nM and displayed reasonable kinome selectivity against a panel of 606 wild-type kinases. researchgate.net

In the context of anaplastic lymphoma kinase (ALK) inhibitors, a novel and potent inhibitor of the ALK-L1196M mutant, 10g , was identified from a series of pyrazolo[3,4-b]pyridines. nih.gov This compound displayed exceptional enzymatic activity against both the mutant and wild-type ALK and was also a potent inhibitor of ROS1, with excellent selectivity over c-Met. nih.gov

Table 2: Kinase Selectivity Profile of Representative Pyrazolo[3,4-b]pyridine Derivatives

CompoundPrimary TargetIC50 (nM)Selectivity Notes
15y nih.govTBK10.2Good selectivity against 31 other kinases. nih.gov
31 researchgate.netMps12.596Reasonable selectivity against 606 wild-type kinases. researchgate.net
10g nih.govALK-L1196M<0.5Excellent selectivity over c-Met. nih.gov
Data compiled from multiple sources nih.govresearchgate.netnih.gov

Modulation of General Cellular Processes and Biological Targets

Interaction with Specific Enzymes and Receptors

Derivatives of this compound have shown significant interaction with a variety of enzymes and receptors, highlighting their potential as therapeutic agents.

One notable area of research is the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. nih.gov A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed, with compound D38 emerging as the most potent inhibitor with an IC50 value of 9.6 nM. nih.gov

Pyrazolo[3,4-d]pyrimidine derivatives have also been identified as novel inhibitors of cyclin-dependent kinase 2 (CDK2). rsc.org Several compounds in this series showed significant cytotoxic activities against various cancer cell lines and potent inhibitory activity against CDK2. rsc.org

Furthermore, the pyrazolo[3,4-b]pyrazine core is a key pharmacophore in the discovery of enzyme inhibitors. smolecule.com For example, 6-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine has been studied for its ability to inhibit various enzymes and modulate receptor activity, potentially interacting with kinases in critical signaling pathways. smolecule.com

Table 3: Interaction of Pyrazolo[3,4-b]pyrazine Derivatives with Specific Biological Targets

Derivative ClassTargetKey Findings
1-methyl-1H-pyrazolo[4,3-b]pyridines nih.govPD-1/PD-L1 InteractionCompound D38 identified as a potent inhibitor (IC50 = 9.6 nM). nih.gov
Pyrazolo[3,4-d]pyrimidines rsc.orgCDK2Compounds 14, 13, and 15 showed significant inhibitory activity (IC50 values of 0.057, 0.081, and 0.119 µM, respectively). rsc.org
6-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine smolecule.comVarious Enzymes and ReceptorsActs as a pharmacophore for inhibiting kinases in signaling pathways. smolecule.com
Data compiled from multiple sources nih.govrsc.orgsmolecule.com

Structure Activity Relationship Sar and Lead Optimization Studies for 1 Methyl 1h Pyrazolo 3,4 B Pyrazine Analogs

Systematic Elucidation of Pharmacophore Features

The pharmacophore of a compound series defines the essential spatial arrangement of molecular features necessary for biological activity. For analogs of 1-methyl-1H-pyrazolo[3,4-b]pyrazine, these features have been elucidated through the synthesis and evaluation of numerous derivatives against specific targets like the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) and the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

For SHP2 allosteric inhibitors, a pharmacophore model was derived from the binding modes of several potent compounds. This model highlights key interactions within the target's allosteric pocket, including hydrogen bond donors and acceptors, as well as lipophilic regions that contribute to binding affinity. acs.org Molecular docking studies of a highly potent 1H-pyrazolo[3,4-b]pyrazine derivative, compound 4b , predicted that it binds effectively to the allosteric site of SHP2, forming crucial hydrogen bond interactions with key residues such as Thr108, Glu110, Arg111, and Phe113. nih.gov This suggests that the pyrazolo[3,4-b]pyrazine core acts as a central scaffold, positioning substituents to engage with these specific residues.

In the context of mGluR5 negative allosteric modulators (NAMs), the this compound core is also a key element. The modular structure of the initial hit compound allowed for rapid SAR determination through parallel chemistry, helping to define the key features for potency and selectivity. researchgate.net

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modifications of substituents on the this compound ring have profound effects on biological activity and selectivity. Research has focused on substitutions at the C3 and C6 positions of the bicyclic core to optimize interactions with the target protein.

In the development of mGluR5 NAMs, a high-throughput screening (HTS) hit provided a starting point for extensive SAR studies. nih.gov The initial hit, with a pyrazolopyridine core, was promising but required optimization. This led to the exploration of the pyrazolo[3,4-b]pyrazine scaffold. researchgate.netnih.gov Modifications at the C3 and C6 positions were critical for enhancing potency and improving pharmacokinetic (PK) properties. The exploration of various aryl groups at the C3 position and different ether side chains at the C6 position led to the identification of compounds with significantly improved activity. researchgate.net

The table below illustrates the SAR for a series of this compound analogs developed as mGluR5 NAMs.

CompoundR3 Group (at C3)R6 Group (at C6)mGluR5 Ki (nM)
HTS Hit (scaffold analog)Aryl AmideEther Side Chain42
Analog 14-methylpyridin-3-yl(pyridin-2-yl)methoxy1.4
Analog 2pyridin-3-yl(pyridin-2-yl)methoxy3.7
Analog 34-methylpyridin-3-yl(4-fluorobenzyl)oxy2.1
Analog 44-methylpyridin-3-yl(3-fluorobenzyl)oxy1.5

Similarly, for SHP2 inhibitors, modifications to the pyrazolo[3,4-b]pyrazine core were instrumental. Starting with a known SHP2 inhibitor, IACS-13909, as a lead compound, researchers synthesized new derivatives. nih.gov The introduction of a 1H-pyrazolo[3,4-b]pyrazine core in compound 4b resulted in a highly selective allosteric inhibitor with an IC₅₀ value of 3.2 nM, which was significantly more potent than the lead compound. nih.gov A separate patent application described a series of novel pyrazolo[3,4-b]pyrazines as SHP2 and pERK inhibitors for cancer treatment, further highlighting the importance of this scaffold. nih.gov

The table below shows the activity of a lead compound and its optimized 1H-pyrazolo[3,4-b]pyrazine analog against SHP2.

CompoundCore StructureSHP2 IC50 (nM)
IACS-13909 (Lead)(Not specified)56.8
4b1H-pyrazolo[3,4-b]pyrazine3.2

Rational Design Strategies for Enhanced Target Affinity and Efficacy

Rational design strategies are crucial for transforming initial hits into clinical candidates. These strategies for this compound analogs have included scaffold hopping, bioisosteric replacement, and iterative lead optimization based on SAR data.

Scaffold hopping involves replacing a central molecular framework with a structurally different but functionally equivalent one to improve properties like potency, selectivity, or pharmacokinetics, or to find novel chemical space. redheracles.net The pyrazole (B372694) ring is often used in such strategies due to its versatile nature as a bioisosteric replacement for other rings. mdpi.com

In kinase inhibitor design, scaffold hopping has been used to address issues like metabolic instability. For instance, an imidazo[5,1-b] researchgate.netacs.orgresearchgate.netthiadiazole series with potent CDK8 activity suffered from high metabolic clearance. A scaffold hopping approach led to the exploration of the pyrazolo[3,4-b]pyridine core as a more stable hinge-binding element. nih.gov While not the exact pyrazine (B50134) analog, this demonstrates the principle of replacing a core scaffold to improve drug-like properties. The pyrazolo[3,4-b]pyridine scaffold itself is considered a privileged structure in drug discovery and a bioisostere of adenine, making it an effective hinge-binder for many kinases. nih.gov

The development of potent and selective agents from the this compound class is best exemplified by the optimization of leads for both mGluR5 and SHP2.

For mGluR5 NAMs, a systematic SAR study was undertaken starting from an HTS hit. nih.gov This effort focused on balancing potency with physicochemical and pharmacokinetic properties. The optimization process led to the discovery of PF-470 (1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine). acs.org This compound was identified as a highly potent, selective, and orally bioavailable mGluR5 NAM, demonstrating robust efficacy in preclinical models. researchgate.netnih.gov The progression from the initial hit to PF-470 involved extensive chemical synthesis and biological testing to fine-tune the substituents at the C3 and C6 positions for optimal performance. researchgate.net

In the case of SHP2 inhibitors, a lead-based approach was used. The known allosteric inhibitor IACS-13909 served as the starting point for structural modification. nih.gov By derivatizing this lead compound, researchers developed the 1H-pyrazolo[3,4-b]pyrazine derivative 4b . This new compound showed a 17.75-fold increase in inhibitory activity against SHP2 compared to the lead. nih.gov Furthermore, compound 4b exhibited high sensitivity against KRASG12C-mutant non-small cell lung cancer cells. nih.gov This successful optimization highlights the value of the this compound scaffold in developing highly potent enzyme inhibitors.

Analytical Methodologies for 1 Methyl 1h Pyrazolo 3,4 B Pyrazine in Research Applications

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of newly synthesized chemical entities like "1-methyl-1H-pyrazolo[3,4-b]pyrazine". This method separates the target compound from any impurities, starting materials, or byproducts, allowing for a quantitative assessment of its purity.

In typical research applications, reversed-phase HPLC is the most common approach for purity analysis of pyrazolo[3,4-b]pyrazine analogs. This involves a non-polar stationary phase (often a C18-functionalized silica (B1680970) column) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient separation of compounds with a range of polarities. amazonaws.commdpi.com Detection is most commonly achieved using an ultraviolet (UV) detector, as the pyrazolopyrazine core structure contains a chromophore that absorbs light in the UV spectrum. amazonaws.com Purity is then determined by calculating the area percentage of the peak corresponding to the main compound relative to the total area of all observed peaks. Purity levels exceeding 95% are often required for compounds intended for biological screening. mdpi.comnih.gov

Table 1: Typical HPLC Parameters for Purity Assessment of Pyrazolopyrazine Derivatives
ParameterTypical ConditionsReference
ColumnReversed-phase C18 (e.g., YMC ODS3, 50 mm x 4.6 mm, 5 µm; ACQUITY UPLC BEH-C18, 50 mm x 2.1 mm, 1.7 µm) amazonaws.commdpi.com
Mobile PhaseA: Water (often with 0.1% trifluoroacetic acid or formic acid) B: Acetonitrile or Methanol amazonaws.commdpi.com
GradientTypically a linear gradient, e.g., 5% to 95% B over several minutes amazonaws.com
Flow Rate0.3 - 2.5 mL/min amazonaws.commdpi.com
DetectionUV at 214 nm and 254 nm amazonaws.com
TemperatureAmbient or controlled (e.g., 35 °C) amazonaws.com

Quantification Methods in Biological Matrices for Preclinical Studies (e.g., LC-MS)

For preclinical studies, it is crucial to quantify the concentration of "this compound" in biological matrices such as plasma, serum, or tissue homogenates. This information is vital for determining the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, selectivity, and speed. nih.govsimbecorion.comnih.govrsu.lv

The development of a robust LC-MS/MS method begins with sample preparation. The primary goal is to extract the analyte from the complex biological matrix and remove proteins and other interfering substances. Common techniques include protein precipitation with organic solvents like acetonitrile, liquid-liquid extraction, or solid-phase extraction. rsu.lv

Following extraction, the sample is injected into an LC system, often a UPLC (Ultra-Performance Liquid Chromatography) system for faster analysis, for chromatographic separation. A rapid gradient elution on a reversed-phase column is typically employed. mdpi.com The eluent is then introduced into the mass spectrometer.

In the mass spectrometer, the compound is ionized, most commonly using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for quantification. This involves selecting the protonated or deprotonated molecular ion of the analyte (the precursor ion), fragmenting it, and then monitoring a specific fragment ion (the product ion). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of the compound even at very low concentrations. An internal standard, a compound with similar physicochemical properties to the analyte, is typically used to ensure accuracy and precision. mdpi.com

Table 2: General LC-MS/MS Parameters for Quantification of Small Molecule Drugs like Pyrazolopyrazine Derivatives in Biological Matrices
ParameterTypical ConditionsReference
Sample PreparationProtein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction rsu.lv
LC SystemUPLC or HPLC mdpi.com
ColumnReversed-phase C18 or C8 (e.g., ACQUITY UPLC BEH-C18, 50 mm x 2.1 mm, 1.7 µm) mdpi.comrsu.lv
Mobile PhaseA: Water with 0.1% formic acid B: Acetonitrile or Methanol mdpi.com
IonizationElectrospray Ionization (ESI), positive or negative mode ddtjournal.com
DetectionTandem Mass Spectrometry (MS/MS)
Scan ModeSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Internal StandardA structurally similar compound mdpi.com

Conclusion and Future Perspectives in 1 Methyl 1h Pyrazolo 3,4 B Pyrazine Research

Summary of Key Academic Discoveries and Contributions

The academic journey into the world of 1-methyl-1H-pyrazolo[3,4-b]pyrazines has been primarily driven by the exploration of its substituted derivatives. These investigations have unveiled the significant potential of this scaffold in medicinal chemistry.

A notable discovery is the development of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine, also known as PF470. acs.orgacs.orgnih.gov This compound emerged from high-throughput screening as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). acs.orgacs.orgnih.gov The systematic structure-activity relationship (SAR) studies that led to PF470 highlighted the tunability of the pyrazolo[3,4-b]pyrazine core to achieve high potency and selectivity for a specific biological target. acs.orgacs.orgnih.gov

Furthermore, research into other derivatives has revealed a broad spectrum of biological activities. For instance, various substituted 1H-pyrazolo[3,4-b]pyrazines have been synthesized and evaluated for their potential as antibacterial, antifungal, and antiparasitic agents. researchgate.netresearchgate.net Some derivatives have also shown promise as inhibitors of serum and glucocorticoid-regulated kinase 1 (SGK1), a target of interest in the highly competitive field of kinase inhibitors. nih.gov The general synthetic strategy for the pyrazolopyrazine series often involves the cyclization of appropriately substituted pyrazole (B372694) precursors. acs.org For example, the reaction of 3-chloro-2-cyanopyrazine with methylhydrazine has been utilized to create the pyrazolo[3,4-b]pyrazine core. nih.gov

While these discoveries are linked to substituted versions of 1-methyl-1H-pyrazolo[3,4-b]pyrazine, they collectively underscore the inherent value of this heterocyclic system as a pharmacophore. The methyl group at the 1-position is a common feature in these active compounds, suggesting its importance for either synthesis or biological activity.

Identification of Remaining Research Gaps and Challenges

Despite the promising results from its derivatives, significant research gaps exist for the parent compound, this compound. The most prominent gap is the lack of dedicated studies on its intrinsic biological and chemical properties. The scientific literature is dominated by research on more complex, substituted analogues, leaving the foundational characteristics of the parent compound largely unexplored.

A key challenge is the absence of a standardized and optimized synthesis protocol specifically for 1-methyl-1H-pyrazolo[3,a-b]pyrazine. While general methods for the pyrazolo[3,4-b]pyrazine scaffold exist, the specific conditions and yields for the 1-methyl variant are not well-documented in publicly available research. This hinders the accessibility of the compound for further investigation.

Moreover, there is a dearth of information regarding the fundamental physicochemical properties of this compound, such as its solubility, stability, and spectroscopic data. uni.lunist.gov This foundational data is crucial for any future drug discovery and development efforts. The biological activity profile of the unsubstituted parent compound remains a significant unknown, as screening efforts have largely focused on its more decorated counterparts.

Proposed Future Directions for Chemical Synthesis and Biological Exploration

The existing body of research on pyrazolo[3,4-b]pyrazine derivatives provides a solid foundation for future investigations into the parent compound, this compound.

Future Directions in Chemical Synthesis:

A primary focus should be the development and optimization of a robust synthetic route to this compound. Building upon existing methodologies for related compounds, a potential approach could involve the condensation of a suitable pyrazine (B50134) precursor with methylhydrazine. A proposed synthetic scheme is outlined below:

Starting MaterialReagentProductReference
3-Chloro-2-cyanopyrazineMethylhydrazineThis compound nih.gov

Further exploration into microwave-assisted synthesis or flow chemistry could lead to more efficient and scalable production of the parent compound. The development of diverse synthetic pathways would also enable the creation of a library of specifically substituted derivatives to probe structure-activity relationships more systematically.

Future Directions in Biological Exploration:

Once a reliable synthetic route is established, a comprehensive biological evaluation of this compound is warranted. This should include broad-spectrum screening against various biological targets to uncover any intrinsic activity. Based on the activities of its derivatives, key areas to investigate include:

Neuroscience: Given the discovery of mGluR5 modulators, exploring the effect of the parent compound on other central nervous system receptors is a logical next step. acs.orgacs.orgnih.gov

Infectious Diseases: The reported antibacterial and antifungal properties of some derivatives suggest that the parent compound and its simpler analogues should be tested against a panel of pathogenic microbes. researchgate.netresearchgate.net

Oncology: The role of pyrazolo[3,4-b]pyrazines as kinase inhibitors indicates that the parent scaffold could be a starting point for the development of novel anti-cancer agents. nih.gov

In silico studies, such as molecular docking and virtual screening, could be employed to predict potential biological targets and guide experimental work. A thorough investigation into the metabolism and pharmacokinetic properties of this compound will also be crucial for its potential development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 1-methyl-1H-pyrazolo[3,4-b]pyrazine, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions. A common method uses 5-amino-1-phenylpyrazole reacted with unsaturated carbonyl compounds (e.g., diketones) in the presence of zirconium chloride as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with silica gel. Optimization focuses on solvent selection (e.g., ethanol or DMF), temperature (80–120°C), and catalyst loading (5–10 mol%) to maximize yields (typically 60–75%) .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on spectral techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon backbone.
  • IR : Confirms functional groups (e.g., C=N stretching at ~1600 cm1^{-1}).
  • Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]+^+ at m/z 149). X-ray crystallography may be used for absolute stereochemical assignment in derivatives .

Q. What are the key structural features influencing the reactivity of this compound?

The bicyclic pyrazolo-pyrazine core contains two fused pyrazole rings with a methyl group at the N1 position. Electron-deficient regions near the pyrazine nitrogen atoms enhance electrophilic substitution reactivity. Substituents at C3/C6 positions modulate steric and electronic effects, as shown in derivatives with electron-withdrawing groups (e.g., Cl, NO2_2) improving electrophilic reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of kinase-inhibiting derivatives?

SAR studies reveal that substitutions at C3/C6 significantly impact kinase affinity. For example:

  • C3 Methyl/ethyl groups : Improve hydrophobic interactions with kinase pockets.
  • C6 Aryloxy groups : Enhance π-π stacking with TBK1 kinase active sites. Derivatives with 3-methyl-6-(pyridinylmethoxy) substitutions show IC50_{50} values <100 nM against TBK1, validated via in vitro kinase assays using fluorescence polarization .

Q. What methodological strategies address contradictions in biological activity data across derivatives?

Discrepancies in potency (e.g., varying IC50_{50} values) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time).
  • Solubility issues : Use co-solvents (DMSO ≤1%) or prodrug approaches.
  • Off-target effects : Employ selectivity profiling against kinome panels (e.g., 400+ kinases) .

Q. How do computational methods aid in optimizing pharmacokinetic (PK) properties of derivatives?

Molecular docking (e.g., Glide, AutoDock) predicts binding modes to targets like mGluR5. ADMET predictors (e.g., QikProp) optimize logP (target: 2–3), polar surface area (<90 Ų), and metabolic stability (CYP3A4 liability screening). For example, PF-470 derivatives balanced PK with 70% oral bioavailability in primates .

Q. What experimental approaches validate the mechanism of action in inflammatory disease models?

  • In vitro : IL-1β secretion assays in human macrophages (IC50_{50} determination).
  • In vivo : Rodent models of arthritis (e.g., collagen-induced arthritis) with dose-dependent inhibition of cytokine release (ELISA validation).
  • Target engagement : SPR or ITC assays confirm direct binding to p38 MAP kinase .

Q. How do fused-ring analogs (e.g., thieno-pyrazines) compare electronically to pyrazolo-pyrazines?

Thieno[3,4-b]pyrazines exhibit lower band gaps (~1.5 eV) due to enhanced quinoidal character, making them suitable for organic electronics. In contrast, pyrazolo-pyrazines show stronger hydrogen-bonding capacity (amide-like N-H groups), favoring bioactivity. DFT/MO studies (e.g., CASPT2) quantify these differences .

Methodological Considerations

Q. What purification techniques resolve challenges in isolating polar derivatives?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (5–95%).
  • Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) for high-purity crystals.
  • Flash chromatography : Gradient elution (hexane → EtOAc) for intermediates .

Q. How are microwave-assisted synthesis techniques applied to reduce reaction times?

Microwave irradiation (100–150°C, 50–100 W) accelerates cyclization reactions from hours to minutes (e.g., 30 min vs. 12 h). This method is particularly effective for derivatives with thermally sensitive substituents .

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